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Compound of Interest

Compound Name: 19,20-Epoxycytochalasin C

Cat. No.: B054765 Get Quote

Introduction 19,20-Epoxycytochalasin C is a potent fungal metabolite belonging to the

cytochalasan family, which is widely recognized for its profound effects on the actin

cytoskeleton. These compounds are critical tools for researchers studying the fundamental

cellular processes governed by actin dynamics, such as cell motility, morphology, division, and

intracellular transport.[1] By disrupting the delicate equilibrium between actin polymerization

and depolymerization, 19,20-Epoxycytochalasin C provides a method to investigate the roles

of a functional actin network in various biological phenomena. These application notes offer

detailed protocols for visualizing and quantifying the effects of 19,20-Epoxycytochalasin C on

actin filaments in cultured cells.

Mechanism of Action Cytochalasans, including 19,20-Epoxycytochalasin C, exert their

primary effect by binding to the fast-growing, or "barbed," end of actin filaments. This

interaction physically obstructs the addition of new G-actin monomers, thereby capping the

filament and inhibiting its elongation.[2][3] This disruption of actin polymerization leads to a net

depolymerization, causing the collapse of actin-based structures like stress fibers and

lamellipodia, and resulting in noticeable changes in cell morphology, such as cell rounding.[3]

Mechanism of 19,20-Epoxycytochalasin C Action

Actin Polymerization (Normal)

Inhibition by Epoxycytochalasin C Cellular Outcome

G-Actin Monomers F-Actin Barbed End (+)
Polymerization

19,20-Epoxycytochalasin C

Capped Barbed End

Binds

Net DepolymerizationG-Actin Monomers
Elongation Blocked Morphological Changes

(e.g., cell rounding,
stress fiber collapse)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b054765?utm_src=pdf-interest
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.0c05307
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40658853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Mechanism of 19,20-Epoxycytochalasin C on actin polymerization.

Quantitative Data Summary
The biological activity of 19,20-Epoxycytochalasin C has been quantified across various

human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard

measure of a compound's potency in inhibiting a specific biological or biochemical function.

The data below, derived from sulforhodamine B (SRB) assays after 48 hours of treatment,

summarizes the cytotoxic potential of this compound.[1][4]

Compound Cell Line Effect
IC50 Value
(nM)

Reference

19,20-

Epoxycytochalasi

n C

HT-29 (Colon

Cancer)
Cytotoxicity 650 [1][4]

19,20-

Epoxycytochalasi

n C

A-549 (Lung

Cancer)
Cytotoxicity 810 [1]

19,20-

Epoxycytochalasi

n C

HCT-116 (Colon

Cancer)
Cytotoxicity 740 [1]

19,20-

Epoxycytochalasi

n C

MCF-7 (Breast

Cancer)
Cytotoxicity 920 [1]

19,20-

Epoxycytochalasi

n C

SW-620 (Colon

Cancer)
Cytotoxicity 850 [1]

19,20-

Epoxycytochalasi

n C

PC-3 (Prostate

Cancer)
Cytotoxicity 960 [1]
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Note: IC50 values can vary depending on experimental conditions, including cell density and

incubation time.

Experimental Protocols
Protocol 1: Preparation of 19,20-Epoxycytochalasin C
Stock and Working Solutions
Materials:

19,20-Epoxycytochalasin C (powder form)

Dimethyl sulfoxide (DMSO), cell culture grade

Complete cell culture medium (e.g., DMEM with 10% FBS)

Sterile microcentrifuge tubes

Procedure:

Stock Solution (e.g., 10 mM):

Dissolve 19,20-Epoxycytochalasin C powder in high-quality DMSO to create a

concentrated stock solution. For a compound with a molecular weight of approximately

507.6 g/mol , dissolve 5.08 mg in 1 mL of DMSO to yield a 10 mM stock.

Vortex gently until fully dissolved.

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw

cycles.

Store aliquots at -20°C for long-term stability.

Working Solution:

On the day of the experiment, thaw a stock solution aliquot at room temperature.
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Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to achieve

the desired final concentration (e.g., 0.5 µM - 10 µM).

Important: The final concentration of DMSO in the culture medium should not exceed 0.1%

to avoid solvent-induced cellular stress or toxicity. Prepare a vehicle control using medium

with an equivalent percentage of DMSO.

Protocol 2: Fixed-Cell Imaging of Actin Cytoskeleton
This protocol details the treatment of adherent cells and subsequent staining to visualize the

actin cytoskeleton using fluorescence microscopy.

Materials:

Adherent cells (e.g., HT-29, U2OS, NIH3T3)

Sterile glass coverslips in 12- or 24-well plates

Complete cell culture medium

19,20-Epoxycytochalasin C working solution and vehicle control

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (Fixative)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

DAPI or Hoechst stain (for nuclei)

Antifade mounting medium

Experimental Workflow:
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Experimental workflow for visualizing the actin cytoskeleton in fixed cells.
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Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that

ensures 50-70% confluency at the time of the experiment. Allow cells to attach and spread

overnight in a 37°C, 5% CO2 incubator.

Treatment: Remove the existing medium and replace it with the pre-warmed working solution

of 19,20-Epoxycytochalasin C. For comparison, treat a separate set of cells with the

vehicle control medium. Incubate for the desired duration (e.g., 30 minutes to 4 hours).

Fixation: Gently aspirate the medium and wash the cells once with PBS. Fix the cells by

adding 4% PFA and incubating for 10-15 minutes at room temperature.

Washing: Aspirate the fixative and wash the cells three times with PBS, for 5 minutes each

wash.

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes to

permeabilize the cell membranes.

Washing: Repeat the washing step (step 4).

Staining: Prepare a staining solution containing fluorescently-labeled phalloidin (e.g., 1:200

dilution) and a nuclear counterstain like DAPI (e.g., 1 µg/mL) in PBS. Add the solution to the

coverslips and incubate for 30-60 minutes at room temperature, protected from light.

Final Washes: Aspirate the staining solution and wash the cells three times with PBS.

Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides

with a drop of antifade mounting medium. Seal the edges with nail polish.

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for

the chosen fluorophores. Capture images for subsequent analysis.

Protocol 3: Live-Cell Imaging of Actin Dynamics
Live-cell imaging allows for the real-time observation of cytoskeletal rearrangements in

response to treatment.

Materials:
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Cells seeded in glass-bottom imaging dishes

Live-cell actin probe (e.g., SiR-actin kit, or cells stably expressing an actin-GFP fusion

protein like LifeAct-GFP)[5][6]

Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

19,20-Epoxycytochalasin C working solution

Environmental chamber for microscope (to maintain 37°C and 5% CO2)

Experimental Workflow:
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Workflow for live-cell imaging of actin dynamics.
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Cell Preparation: Seed cells in a glass-bottom dish suitable for high-resolution microscopy.

For probe-based imaging: Incubate cells with the live-cell actin probe (e.g., SiR-actin)

according to the manufacturer's instructions, typically for 1-3 hours before imaging.[5]

For fluorescent protein-based imaging: Use a cell line stably or transiently expressing an

actin-binding fluorescent protein (e.g., LifeAct-GFP).[7][8]

Microscope Setup: Place the imaging dish on the microscope stage within an environmental

chamber set to 37°C and 5% CO2. Allow the cells to equilibrate.

Baseline Imaging: Identify a field of healthy cells and capture images or a short time-lapse

video to establish the baseline actin organization and dynamics before treatment.

Treatment Addition: Carefully add the pre-warmed 19,20-Epoxycytochalasin C working

solution to the dish.

Time-Lapse Acquisition: Immediately begin acquiring images at set intervals (e.g., every 30

seconds to 5 minutes) to capture the dynamic response of the actin cytoskeleton. Within

seconds to minutes of adding a cytochalasin, protrusive activity typically ceases, followed by

more gradual structural changes.[7]

Data Analysis: Analyze the resulting image sequence to quantify changes in cell area, shape,

and the intensity and distribution of the fluorescent actin signal over time.

Expected Results and Analysis

Morphological Changes: Following treatment with 19,20-Epoxycytochalasin C, cells are

expected to exhibit a loss of defined actin structures like stress fibers. This leads to cell

rounding, retraction of protrusions, and a more diffuse cytoplasmic actin signal.[3]

Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify

changes.[9] Parameters to measure include:

Cell Area and Circularity: To quantify cell rounding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://synentec.com/media/siractin_an-f344-xxi-03_.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC29062/
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/live-cell-imaging-of-actin.pdf
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC29062/
https://www.benchchem.com/product/b054765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10452583/
https://cris.maastrichtuniversity.nl/en/publications/a-quantitative-method-to-analyse-f-actin-distribution-in-cells/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Intensity: To measure changes in F-actin levels. Some studies report an

increase in localized actin intensity as filaments collapse and aggregate.[5]

Filament Analysis: Using plugins to quantify the number, length, and orientation of

remaining actin filaments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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